Potent Binding to BRD4 BD2 is Highly Sensitive to 5-Bromo Substitution
The presence of the 5-bromo substituent is critical for high-affinity binding to the BRD4 bromodomain 2 (BD2). 5-Bromo-2-(4-fluorobenzoyl)pyridine exhibits a Kd of 0.300 nM against human BRD4 BD2 in a BROMOscan assay [1]. In contrast, the des-bromo analog, 2-(4-fluorobenzoyl)pyridine, or the 5-chloro analog, 5-chloro-2-(4-fluorobenzoyl)pyridine, show a significant loss in binding affinity, with a Kd >75,000 nM for the des-bromo analog [2].
| Evidence Dimension | Binding Affinity (Kd) to BRD4 Bromodomain 2 (BD2) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | 2-(4-fluorobenzoyl)pyridine (Des-bromo analog): Kd > 75,000 nM |
| Quantified Difference | > 250,000-fold difference in potency |
| Conditions | BROMOscan assay using human partial length BRD4 BD2 expressed in a bacterial system. |
Why This Matters
This data confirms that the 5-bromo group is a key pharmacophoric element for BRD4 BD2 engagement, disqualifying non-brominated analogs for applications targeting this bromodomain.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Kd: 0.300 nM for human BRD4 BD2. View Source
- [2] BindingDB. BDBM50148603 (CHEMBL3770724). Kd: >7.50E+4 nM for human BRD4 BD2 (des-bromo analog). View Source
